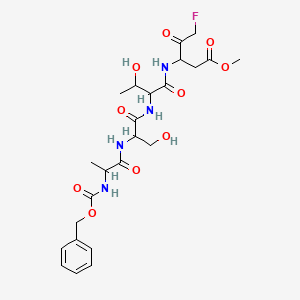
Protein SSX2 (101-111)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein SSX2
Scientific Research Applications
1. Antigen Presentation and T-cell Stimulation
Protein SSX2, part of the cancer/testis antigens family, presents peptides such as SSX2103-111 to cytotoxic T-lymphocytes through MHC Class-I complexes. This process is crucial for immune responses against tumors, as seen in melanoma cell lines. The presentation of SSX2103-111 correlates with the capability of cells to stimulate T-cells, highlighting its significance in immunotherapy (Held et al., 2008).
2. Expression in Melanoma and Immunotherapy Targets
SSX genes, including SSX2, are expressed in various cancers, such as melanomas, making them targets for cancer immunotherapy. The SSX proteins, expressed primarily in testis and thyroid, are now recognized as cancer/testis antigens, offering potential for developing cancer vaccines (dos Santos et al., 2000).
3. Induction of Multi-Immune Responses
The SSX2 gene-derived peptide p101-111 is identified as having the ability to induce responses from CD4+, CD8+ T-cells, and B-cells, making it a promising candidate for vaccine trials. This epitope demonstrates the capacity to generate a broad immune response, beneficial in targeting cancer cells (Neumann et al., 2011).
4. SSX Proteins in Advanced Cancers
The SSX family members, including SSX2, are upregulated in advanced cancers like prostate cancer. The expression of these proteins in metastatic lesions suggests their role in cancer progression and potential as targets for immunotherapy (Smith et al., 2011).
Properties
sequence |
FGRLQGISPKI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX2 (101-111) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



